N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide
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Overview
Description
“N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” is a compound with the CAS Number: 117359-53-2 . It has a molecular weight of 247.32 and its molecular formula is C12H13N3OS .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N - [4- (substituted)-1,3-thiazol-2-yl]-2- (substituted)acetamide derivatives have been synthesized and characterized by spectral and analytical studies .Molecular Structure Analysis
The molecular structure of “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively, while the IR data provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” can be analyzed based on the functional groups present in the molecule. For instance, the presence of the amide group (-CONH-) suggests that it can undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
“N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” is a powder . Its storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide , exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antibiotics or antiseptics .
Antiretroviral Potential
While not as potent as existing antiretroviral drugs, derivatives of this compound have shown some anti-HIV activity. Further modifications could lead to the development of more effective non-nucleoside antiviral agents .
Antifungal Properties
Certain thiazole-based compounds, including N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide , exhibit antifungal activity. Researchers investigate their efficacy against fungal infections, potentially leading to new antifungal drugs .
Anticancer Potential
Thiazoles play a role in cancer research. N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide and related compounds have been evaluated for their ability to inhibit cancer cell growth. These investigations contribute to the development of novel anticancer agents .
Antioxidant Activity
Some synthesized derivatives of this compound demonstrate potent antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Researchers explore their potential in preventing oxidative stress-related diseases .
Other Biological Activities
Beyond the mentioned fields, thiazole derivatives have been investigated for their roles in various health-related areas:
Safety and Hazards
Future Directions
The future directions for “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” could involve further exploration of its biological activities, given the diverse activities reported for thiazole derivatives . Additionally, modifications of the compound could be explored to enhance its biological activity or reduce potential side effects.
properties
IUPAC Name |
N-[[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(16)14-6-9-2-4-10(5-3-9)11-7-17-12(13)15-11/h2-5,7H,6H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMWJQXFZYEKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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